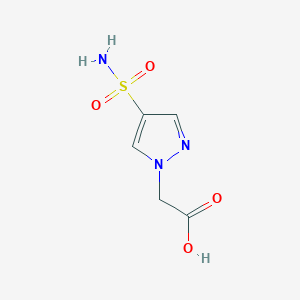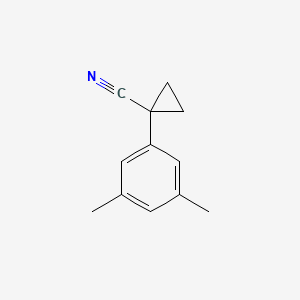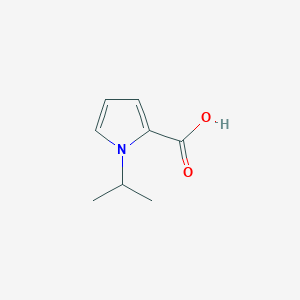
2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was synthesized using 2,4-dihydroxybenzaldehyde as a starting material . The reaction was carried out in dry acetone with anhydrous potassium bicarbonate and 1,2-dibromopropane .Scientific Research Applications
Dioxin Formation from Thermal Degradation : Research by Evans & Dellinger (2003) and Evans & Dellinger (2005) focused on the formation of dioxins from the high-temperature pyrolysis and oxidation of bromophenol compounds. These studies are crucial in understanding the environmental impact of incinerating materials containing brominated hydrocarbons.
Synthesis of Ethynylbenzenes : Research by Macbride & Wade (1996) demonstrated an efficient method to synthesize di- and tri-ethynylbenzenes from bromobenzenes. This synthesis is significant in the development of new organic compounds.
Bromination and Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the bromination of dimethoxydimethylbenzene and its conversion into sulfur-containing quinone derivatives, illustrating the chemical versatility of bromophenol derivatives.
Formation of Bromochlorodioxins and Furans : The work of Evans & Dellinger (2005) and Evans & Dellinger (2006) investigated the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis and oxidation of bromophenol and chlorophenol mixtures, highlighting the interaction between halogens in these processes.
Synthesis of Brominated Benzophenone : Research by Jin (2011) on the synthesis of brominated benzophenone derivatives exemplifies the application in creating intermediates for pharmaceuticals.
Solute-Solvent Complexation Dynamics : Zheng et al. (2005) studied the solute-solvent complexation dynamics using bromobenzene, which is relevant in understanding the interactions in various chemical processes (Zheng et al., 2005).
Electrochemical Sensing and Molecular Imprinting : Ruiz-Córdova et al. (2018) demonstrated the use of bromophenol derivatives in the development of electrochemical sensors and molecular imprinting technology (Ruiz-Córdova et al., 2018).
Safety and Hazards
Based on the safety data sheet of a similar compound, 2-Bromoethoxy tetrahydro-2H-pyran, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(2-bromoethoxy)-1-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRQYPWARXPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651059 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910032-21-2 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
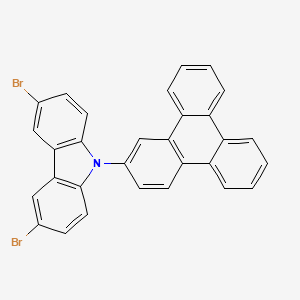
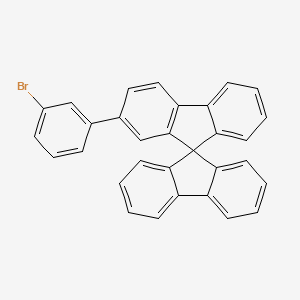
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
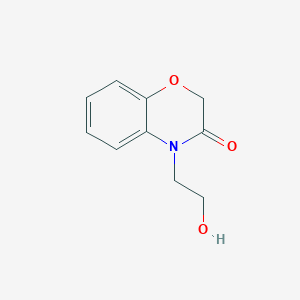
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
